2-(2-Aminopropanoylamino)-3-methylbutanamide;hydrochloride
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Overview
Description
2-(2-Aminopropanoylamino)-3-methylbutanamide;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group and a methylbutanamide moiety. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminopropanoylamino)-3-methylbutanamide;hydrochloride typically involves multiple steps. One common method includes the reaction of isobutene, chlorine, and methyl cyanide to form N-[1-(chloromethyl)propyl] acetyl chloroamine. This intermediate is then hydrolyzed to produce N-[1-(chloromethyl)propyl] acetamide, which undergoes further hydrolysis to yield 2-amino-2-methyl-1-propanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of cost-effective materials and conditions that ensure high purity and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminopropanoylamino)-3-methylbutanamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of a solvent like ethanol or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(2-Aminopropanoylamino)-3-methylbutanamide;hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a building block for the synthesis of peptides and proteins.
Medicine: It has potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-Aminopropanoylamino)-3-methylbutanamide;hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist, depending on its structure and the biological system in which it is used. The compound’s effects are mediated through pathways involving protein synthesis, signal transduction, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
2-Aminopropanamide: Similar in structure but lacks the methylbutanamide moiety.
3-Methylbutanamide: Similar in structure but lacks the amino group.
2-Aminopropanoic acid: Similar in structure but has a carboxylic acid group instead of the amide group
Uniqueness
2-(2-Aminopropanoylamino)-3-methylbutanamide;hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C8H18ClN3O2 |
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Molecular Weight |
223.70 g/mol |
IUPAC Name |
2-(2-aminopropanoylamino)-3-methylbutanamide;hydrochloride |
InChI |
InChI=1S/C8H17N3O2.ClH/c1-4(2)6(7(10)12)11-8(13)5(3)9;/h4-6H,9H2,1-3H3,(H2,10,12)(H,11,13);1H |
InChI Key |
KJOCCEZZYIMGRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C(C)N.Cl |
Origin of Product |
United States |
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